6-{[(2-chloro-6-fluorobenzyl)amino]methyl}-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
6-{[(2-chloro-6-fluorobenzyl)amino]methyl}-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0713457
InChI:
InChI=1S/C20H17ClFNO3/c21-16-5-2-6-17(22)14(16)9-23-10-15-18(24)8-7-12-11-3-1-4-13(11)20(25)26-19(12)15/h2,5-8,23-24H,1,3-4,9-10H2
SMILES:
C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3CNCC4=C(C=CC=C4Cl)F)O
Molecular Formula:
C20H17ClFNO3
Molecular Weight:
373.8 g/mol
6-{[(2-chloro-6-fluorobenzyl)amino]methyl}-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
CAS No.:
Cat. No.: VC0713457
Molecular Formula: C20H17ClFNO3
Molecular Weight: 373.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H17ClFNO3 |
|---|---|
| Molecular Weight | 373.8 g/mol |
| IUPAC Name | 6-[[(2-chloro-6-fluorophenyl)methylamino]methyl]-7-hydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
| Standard InChI | InChI=1S/C20H17ClFNO3/c21-16-5-2-6-17(22)14(16)9-23-10-15-18(24)8-7-12-11-3-1-4-13(11)20(25)26-19(12)15/h2,5-8,23-24H,1,3-4,9-10H2 |
| Standard InChI Key | NYGHBGDJEHNYSJ-UHFFFAOYSA-N |
| SMILES | C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3CNCC4=C(C=CC=C4Cl)F)O |
| Canonical SMILES | C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3CNCC4=C(C=CC=C4Cl)F)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator